molecular formula C13H12ClN3O3S2 B2726421 Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-07-9

Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2726421
CAS No.: 392318-07-9
M. Wt: 357.83
InChI Key: NTBWKBHRQKFYBX-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorobenzamido group at position 5 and a thioether-linked ethyl acetate moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antifungal activities .

Properties

IUPAC Name

ethyl 2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBWKBHRQKFYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorobenzamido Group: The 4-chlorobenzamido group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Thioester Formation: The final step involves the reaction of the intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to form the ethyl thioester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring or the ester group, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: NaOMe, NaOEt, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Overview

Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has been primarily studied for its anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including SKOV-3 (ovarian cancer) and HL-60 (human promyelocytic leukemia). The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Against SKOV-3 Cells :
    • A study demonstrated that this compound showed an IC50 value of 19.5 μM , indicating potent inhibitory effects on SKOV-3 cells. The apoptosis induction was confirmed through acridine orange/ethidium bromide staining assays .
  • Comparative Analysis with Other Derivatives :
    • In a series of synthesized compounds based on the thiadiazole core, derivatives like Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibited varying cytotoxicity levels. Compounds with different substituents on the benzamide moiety were tested against SKOV-3 and HL-60 cells, showing that structural modifications significantly influence biological activity .

Antimicrobial Potential

While the primary focus has been on its anticancer properties, there is emerging interest in exploring the antimicrobial applications of this compound. Compounds within the thiadiazole class are known for their antimicrobial activities against a range of pathogens.

Future Research Directions

Further investigations are warranted to assess:

  • Antimicrobial Efficacy : Studies should focus on the compound's effectiveness against various bacteria and fungi.
  • Synergistic Effects : Exploring potential combinations with existing antimicrobial agents could enhance therapeutic outcomes.

Summary Table of Biological Activities

Compound NameStructureBiological Activity
This compoundStructurePotent cytotoxicity against SKOV-3 cells (IC50 = 19.5 μM), induces apoptosis
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetateStructureModerate cytotoxicity against multiple tumor cell lines
Ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetateStructureVariable cytotoxicity based on substituents

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: Depending on its application, it may affect pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural features, physicochemical properties, and bioactivities of Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate with its structural analogs.

Structural and Physicochemical Comparisons

Key structural variations among analogs include substitutions at the 5-position (benzamido groups) and 2-position (thioether-linked alkyl/aryl groups). These modifications significantly impact physical properties and bioactivity:

Compound Name (Reference) 5-Position Substituent 2-Position Substituent Yield (%) Melting Point (°C)
Target Compound 4-Chlorobenzamido Ethyl acetate - -
4l () 3-Chlorobenzamido Tetrahydro-2H-pyran triacetate 78.5 178–180
5j () 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy 82 138–140
44 () 4-Methoxybenzamido Ethyl acetate - -
5e () 4-Chlorobenzylthio 5-Isopropyl-2-methylphenoxy 74 132–134

Key Observations:

  • Substituent Position Effects : The 4-chlorobenzamido group in the target compound differs from the 3-chloro analog (4l ), which exhibits a higher melting point (178–180°C vs. 138–140°C for 5j ), suggesting stronger intermolecular interactions due to steric or electronic factors .
  • Electron-Donating vs. Withdrawing Groups : The 4-methoxy substituent in compound 44 () may reduce cytotoxicity compared to the 4-chloro group, as methoxy is electron-donating and could diminish electrophilic interactions with biological targets .
Anticancer Potential
  • In contrast, structurally similar derivatives (e.g., 45 in ) showed low cytotoxicity (<10%), highlighting the critical role of substituents in bioactivity .
Antifungal Activity
  • Thiadiazole derivatives with cyclohexylamino or phenoxy groups () demonstrated inhibitory effects on Candida species by targeting ergosterol biosynthesis .

Biological Activity

Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The compound features a five-membered thiadiazole ring with two nitrogen atoms and one sulfur atom, which contributes to its unique chemical properties. The presence of the chlorobenzamido group enhances its biological activity, making it a subject of interest in pharmacology.

Feature Description
Molecular Formula C₁₃H₁₂ClN₃O₃S₂
CAS Number 392318-11-5
Molecular Weight 357.83 g/mol

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including:

  • SKOV-3 (ovarian cancer) : IC50 value of approximately 19.5 μM, indicating potent activity.
  • HL-60 (acute promyelocytic leukemia) : Notable cytotoxicity observed.
  • MOLT-4 (T-cell leukemia) : Limited activity due to rapid hydrolysis of the compound.

The mechanism of action primarily involves the induction of apoptosis in cancer cells, characterized by cell proliferation inhibition and apoptotic cell death .

The biological activity of this compound is linked to its interaction with specific molecular targets involved in cell signaling pathways related to apoptosis and proliferation. Preliminary docking studies suggest that it may inhibit or activate enzymes and receptors critical for these pathways .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with a chlorinated benzoyl chloride derivative under basic conditions.
  • Introduction of the Chlorobenzamido Group : Amide coupling using reagents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Formation of Ethyl Thioester : Reaction with ethyl bromoacetate in the presence of a base such as potassium carbonate .

Case Studies and Research Findings

Several studies have evaluated the biological activity and therapeutic potential of thiadiazole derivatives similar to this compound:

Q & A

Q. What are the standard synthetic routes for Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate?

The compound is typically synthesized via a two-step procedure:

Intermediate formation : Reacting 5-amino-1,3,4-thiadiazole-2-thiol derivatives with 4-chlorobenzoyl chloride to introduce the 4-chlorobenzamido group.

Alkylation : Treating the intermediate with ethyl chloroacetate in the presence of a base (e.g., sodium ethoxide) under reflux conditions in ethanol or aqueous media .
Key optimization : Adjusting reaction time, solvent polarity (e.g., ethanol vs. ethyl acetate), and stoichiometry improves yields. Purity is confirmed via TLC and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm the thiadiazole backbone, ethyl ester group, and 4-chlorobenzamido substituent. Key signals include δ ~4.2 ppm (quartet for CH2 in ethyl ester) and aromatic protons at δ ~7.5–8.0 ppm .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
  • Mass spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., m/z ~397 for C14H13ClN4O3S2) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., SKOV-3, MCF-7, A549) to determine IC50 values .
  • Apoptosis detection : Acridine orange/ethidium bromide staining to assess morphological changes in treated cells .
  • Solubility testing : Use of DMSO or PEG-400 for in vitro studies; sodium salt derivatives (e.g., sodium 2-((…thio)acetate) may enhance aqueous solubility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Replace the 4-chlorobenzamido group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on cytotoxicity .
  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (via NaOH hydrolysis) to study bioavailability and target interactions .
  • Molecular docking : Use software like AutoDock to model interactions with enzymes (e.g., cyclin-dependent kinases) and validate via mutagenesis studies .

Q. How to resolve contradictions in cytotoxic activity data across studies?

  • Case example : A structurally similar derivative (Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate) showed IC50 = 19.5 µM against SKOV-3 , while another study reported <10% activity for a related thiadiazole .
  • Resolution strategies :
    • Verify cell line authenticity (e.g., STR profiling).
    • Standardize assay conditions (e.g., incubation time, serum concentration).
    • Compare substituent effects: Methoxy vs. chloro groups may alter membrane permeability or target binding .

Q. What methodologies are effective for studying the compound’s mechanism of action?

  • Western blotting : Quantify apoptosis-related proteins (e.g., Bcl-2, Bax, caspase-3) in treated cells .
  • Flow cytometry : Assess cell cycle arrest (e.g., G1/S phase) using propidium iodide staining .
  • Free energy perturbation (FEP) simulations : Predict binding affinity changes upon structural modifications, particularly for CNS targets (e.g., NMDA receptors) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Analytical methods :
    • HPLC-MS : Monitor reaction progress and detect impurities (e.g., sulfone byproducts from over-oxidation) .
    • Solid-phase extraction (SPE) : Separate polar degradates (e.g., ethanesulfonic acid derivatives) using C-18 columns and ethyl acetate/methanol gradients .
  • Process optimization : Control oxidant concentration (e.g., NaOCl) and reaction temperature to minimize side reactions .

Methodological Considerations Table

Research Objective Recommended Methods Key References
Synthesis optimizationReflux in ethanol with NaOEt; TLC monitoring
Cytotoxicity profilingMTT assay (48–72 h incubation); IC50 calculation via GraphPad Prism
Apoptosis mechanism analysisAcridine orange/EB staining; caspase-3 activation assays
SAR studiesMolecular docking (AutoDock/Vina); FEP-guided optimization
Impurity analysisHPLC-MS with C-18 column; SPE using ethyl acetate/methanol

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